molecular formula C18H17N3OS B2574797 2-(1,3-benzothiazol-2-yl)-N-cyclopentylpyridine-3-carboxamide CAS No. 873857-00-2

2-(1,3-benzothiazol-2-yl)-N-cyclopentylpyridine-3-carboxamide

Cat. No.: B2574797
CAS No.: 873857-00-2
M. Wt: 323.41
InChI Key: MPAASQFDHPUHEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,3-Benzothiazol-2-yl)-N-cyclopentylpyridine-3-carboxamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse pharmacological properties and have been extensively studied for their potential therapeutic applications.

Preparation Methods

The synthesis of 2-(1,3-benzothiazol-2-yl)-N-cyclopentylpyridine-3-carboxamide can be achieved through various synthetic routes. One common method involves the condensation of 2-aminobenzenethiol with pyridine-3-carboxylic acid derivatives under specific reaction conditions. The reaction typically requires a catalyst and may involve heating to facilitate the formation of the benzothiazole ring . Industrial production methods often utilize microwave irradiation techniques to achieve higher yields and shorter reaction times .

Chemical Reactions Analysis

2-(1,3-Benzothiazol-2-yl)-N-cyclopentylpyridine-3-carboxamide undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

    Cyclization: Cyclization reactions can be used to form additional ring structures within the molecule.

Common reagents and conditions used in these reactions include solvents like ethanol or dimethyl sulfoxide (DMSO), catalysts such as piperidine, and specific temperature and pressure conditions . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(1,3-Benzothiazol-2-yl)-N-cyclopentylpyridine-3-carboxamide has a wide range of scientific research applications:

Comparison with Similar Compounds

2-(1,3-Benzothiazol-2-yl)-N-cyclopentylpyridine-3-carboxamide can be compared with other benzothiazole derivatives, such as:

Properties

IUPAC Name

2-(1,3-benzothiazol-2-yl)-N-cyclopentylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3OS/c22-17(20-12-6-1-2-7-12)13-8-5-11-19-16(13)18-21-14-9-3-4-10-15(14)23-18/h3-5,8-12H,1-2,6-7H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPAASQFDHPUHEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2=C(N=CC=C2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.